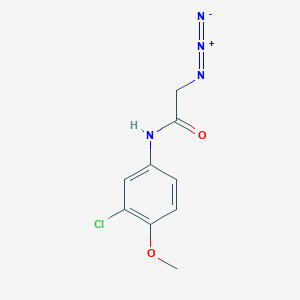
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide, also known as 2-Azido-N-methoxychlorophenylacetamide or 2-Azido-methoxychlorophenylacetamide (2-AMCP), is a chemical compound that has been studied for its potential use in a variety of scientific research applications. 2-AMCP is an azido-containing compound that has been used as a probe for the study of protein-ligand interactions, as an inhibitor of phospholipase A2, and as a potential drug for the treatment of certain cancer types.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form N-(3-chloro-4-methoxyphenyl)acetamide, which is then reacted with sodium azide to form the final product.
Starting Materials
3-chloro-4-methoxyaniline, chloroacetyl chloride, sodium azide
Reaction
Step 1: 3-chloro-4-methoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methoxyphenyl)acetamide., Step 2: N-(3-chloro-4-methoxyphenyl)acetamide is then reacted with sodium azide in the presence of a solvent such as DMF to form 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide., Step 3: The final product is purified using standard techniques such as column chromatography.
Mecanismo De Acción
2-AMCP binds to proteins via a hydrogen bond between the azido group and the protein's side chain. The azido group is highly reactive, and the binding of the azido group to the protein's side chain results in a conformational change in the protein and a decrease in its activity.
Efectos Bioquímicos Y Fisiológicos
2-AMCP has been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids. This inhibition leads to an accumulation of phospholipids in the cell, which can lead to changes in cell membrane structure and function. Additionally, 2-AMCP has been shown to inhibit the activity of other enzymes involved in the metabolism of fatty acids and lipids, which can lead to changes in the cell’s energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-AMCP is a relatively simple compound to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, it is important to note that 2-AMCP can be toxic at high concentrations and should be handled with caution.
Direcciones Futuras
The potential applications of 2-AMCP are numerous and include the study of protein-ligand interactions, the inhibition of phospholipase A2, and the potential use of 2-AMCP as a drug for the treatment of certain cancer types. Additionally, 2-AMCP could be used as a tool to study the effects of mutations on protein-ligand interactions, as well as the effects of mutations on cell membrane structure and function. Finally, 2-AMCP could be used to study the metabolism of fatty acids and lipids, and its potential role in the development of metabolic diseases.
Aplicaciones Científicas De Investigación
2-AMCP has been used as a probe for the study of protein-ligand interactions. It has been used to study the binding of proteins to small molecules, and the binding of proteins to other proteins. It has also been used to study the effects of mutations on protein-ligand interactions. Additionally, 2-AMCP has been used as an inhibitor of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids.
Propiedades
IUPAC Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(4-7(8)10)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDFJXGUIMVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2951857.png)
![Benzo[b]thiophene, 4-ethynyl-](/img/structure/B2951858.png)
![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B2951859.png)
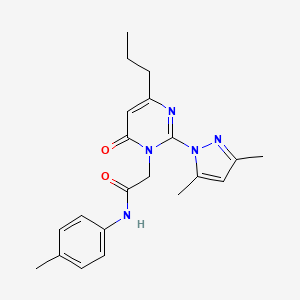

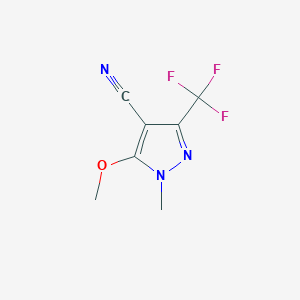
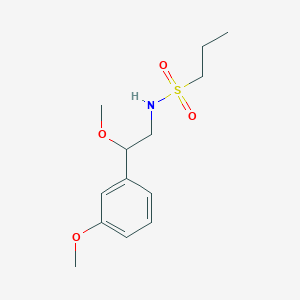
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2951866.png)
![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2951870.png)
![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2951874.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)
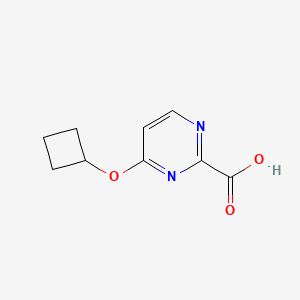
![N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)
![5,6-Difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B2951880.png)